Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-
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Overview
Description
N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler imidazole derivative used as a solvent and precursor to ionic liquids.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: A compound synthesized via Claisen–Schmidt condensation, used in various chemical applications. The uniqueness of N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
258526-72-6 |
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Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]ethanesulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-3-19(17,18)16-13-6-4-5-11(10(13)2)7-12-8-14-9-15-12/h4-6,8-9,16H,3,7H2,1-2H3,(H,14,15) |
InChI Key |
HZHOPJIZCQDHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1C)CC2=CN=CN2 |
Origin of Product |
United States |
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